molecular formula C9H9BF2O3 B13405354 3-(Allyloxy)-4,5-difluorophenylboronic acid CAS No. 1162261-95-1

3-(Allyloxy)-4,5-difluorophenylboronic acid

Cat. No.: B13405354
CAS No.: 1162261-95-1
M. Wt: 213.98 g/mol
InChI Key: ZZXHUEXMZCQHRF-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4,5-difluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with allyloxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4,5-difluorophenylboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-allyloxy-4,5-difluorophenylboronic acid from commercially available precursors.

    Boronic Acid Formation:

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.

    Substitution: The allyloxy and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(Allyloxy)-4,5-difluorophenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4,5-difluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)-4,5-difluorophenylboronic acid is unique due to the presence of both allyloxy and difluoro substituents on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

1162261-95-1

Molecular Formula

C9H9BF2O3

Molecular Weight

213.98 g/mol

IUPAC Name

(3,4-difluoro-5-prop-2-enoxyphenyl)boronic acid

InChI

InChI=1S/C9H9BF2O3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h2,4-5,13-14H,1,3H2

InChI Key

ZZXHUEXMZCQHRF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)OCC=C)(O)O

Origin of Product

United States

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